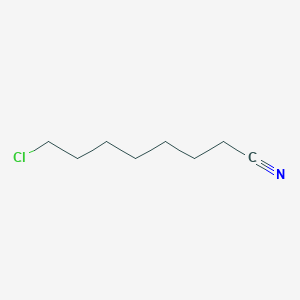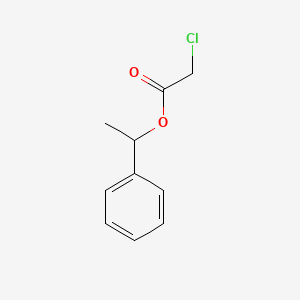
1-Phenylethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylethyl group attached to a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the chloroacetate moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-phenylethanol and chloroacetic acid.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 1-phenylethanol and chloroacetic acid.
Oxidation: Formation of acetophenone.
Reduction: Formation of ethylbenzene.
Scientific Research Applications
1-Phenylethyl chloroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and fragrances.
Mechanism of Action
The mechanism of action of 1-Phenylethyl chloroacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The chloroacetate moiety is particularly reactive and can undergo nucleophilic attack by amino acid residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Phenylethyl acetate: Similar structure but lacks the chloro group.
Chloroacetic acid esters: Compounds with different alkyl or aryl groups attached to the chloroacetate moiety.
Uniqueness: 1-Phenylethyl chloroacetate is unique due to the presence of both a phenylethyl group and a chloroacetate moiety. This combination imparts distinct reactivity and potential applications compared to other esters. The chloro group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
72939-47-0 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-phenylethyl 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
WLNYYBUZSZGLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


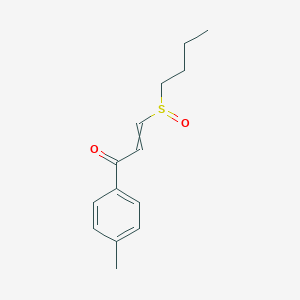
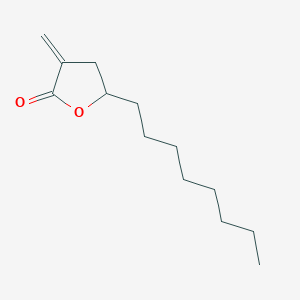
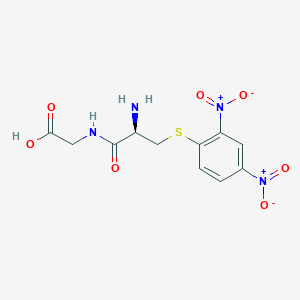
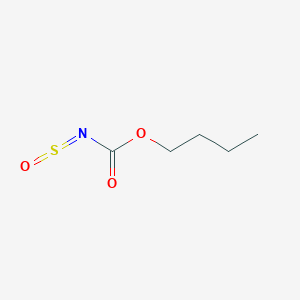
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
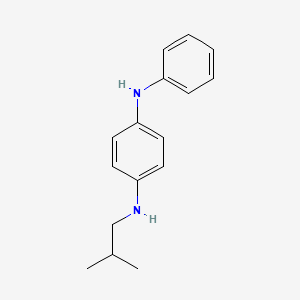
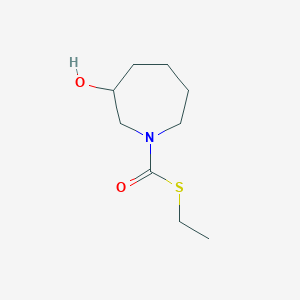
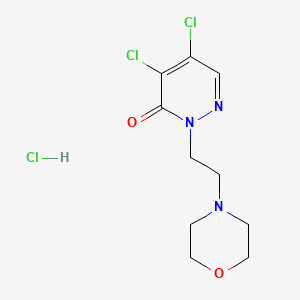
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
